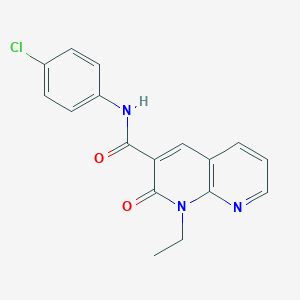

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, commonly known as CEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of naphthyridines and is synthesized through a multistep process.

Scientific Research Applications

Antibacterial Activity

- Synthesis and Antibacterial Evaluation : A study by Egawa et al. (1984) synthesized compounds similar to the query compound, focusing on their antibacterial activity. They found that certain compounds were more active than enoxacin, suggesting potential in developing new antibacterial agents [Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J. (1984)].

- Evaluation of Carboxylic Acid Esters, Carbonitriles, and Carboxamides : Santilli et al. (1975) synthesized and evaluated a series of carboxylic acid esters, carbonitriles, and carboxamides for their antibacterial properties, providing insights into the potential use of these compounds against bacterial infections [Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975)].

Structural Characterization

- Characterization of Cyclohexanecarboxamide Derivatives : Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including the 4-chlorophenyl variant. The study included elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies [Özer, C. K., Arslan, H., VanDerveer, D., & Külcü, N. (2009)].

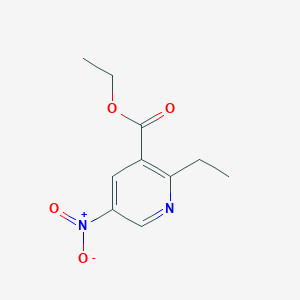

Synthesis Methodologies

- Synthesis of Naphthyridine Derivatives : Kiely (1991) described a method for preparing ethyl naphthyridine-3-carboxylate, involving a process of masking, deprotonation, methylation, and regeneration of the C2,3 double bond [Kiely, J. (1991)].

- Novel Synthesis Approaches : Mogilaiah et al. (2003) explored the synthesis of azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and triazolo[4,3-a][1,8]naphthyridines, providing a framework for the synthesis of related compounds [Mogilaiah, K., Reddy, P., Rao, R., & Reddy, N. (2003)].

Cytotoxic Activity

- Carboxamide Derivatives and Cytotoxicity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their cytotoxic activity against various cancer cell lines, highlighting the potential use of these compounds in cancer treatment [Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003)].

Mechanism of Action

In terms of pharmacokinetics, compounds with similar structures often show improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities can vary significantly depending on the specific structure of the compound .

Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, the presence of chlorine atoms in similar compounds, in conjunction with their low solubility and tendency to partition preferentially into the lipophilic phase, makes them highly toxic to higher organisms .

properties

IUPAC Name |

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIADPTWWJWFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)

![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)

![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B2556181.png)